2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid
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Overview
Description
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid is a chemical compound known for its unique structure and potential biological activities. It is also referred to as Ginkgolic acid C17:2 . This compound is characterized by a long hydrocarbon chain with two double bonds and a hydroxyl group attached to a benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of heptadeca-8,11-dienyl alcohol with 6-hydroxybenzoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Substitution: The hydroxyl group on the benzoic acid moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Ginkgolic Acid C151: Similar structure but with a shorter hydrocarbon chain and one double bond.
Ginkgolic Acid C171: Similar structure but with only one double bond in the hydrocarbon chain.
Ginkgolic Acid C130: Similar structure but with a shorter saturated hydrocarbon chain.
Uniqueness
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid stands out due to its specific double bond configuration and longer hydrocarbon chain, which may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H36O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-heptadeca-8,11-dienyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27) |
InChI Key |
OFFQPVDOVYHTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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